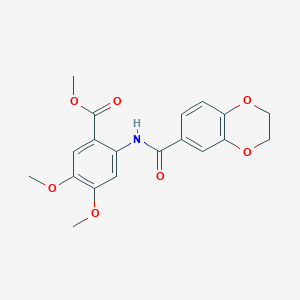

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate

Description

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate is a benzoate ester derivative featuring a 2,3-dihydro-1,4-benzodioxine moiety linked via an amide group at the 6-position. The compound’s structure includes two methoxy substituents at the 4- and 5-positions of the benzoate ring, which influence its electronic and steric properties. For example, methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate (a structural analog) is synthesized via refluxing 2-cyanophenol with a brominated precursor in acetonitrile under argon, followed by purification via chromatography .

However, specific applications of this compound remain unverified in the evidence, though related derivatives are used as pesticides or intermediates in heterocyclic synthesis .

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7/c1-23-15-9-12(19(22)25-3)13(10-16(15)24-2)20-18(21)11-4-5-14-17(8-11)27-7-6-26-14/h4-5,8-10H,6-7H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJZYSHUAKVFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.

Amidation Reaction: The benzodioxin derivative is then reacted with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.

Reduction: Reduction of the amide bond can yield the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxin ring system may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and selected analogs:

*Calculated based on molecular formula C₁₈H₁₇NO₇.

Key Observations:

Crystallographic and Conformational Differences

The crystal structure of methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate reveals non-parallel aromatic rings (dihedral angle: 26.20°), which may influence packing efficiency and intermolecular interactions. Similar conformational analysis for the target compound is lacking, but its benzodioxine-amido linkage could induce comparable steric effects .

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C17H19N1O5

- Molar Mass: 313.34 g/mol

- Density: 1.386 g/cm³

- Solubility: Soluble in organic solvents like DMF and DMSO.

The biological activity of this compound is believed to involve interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that it may exhibit analgesic effects through modulation of pain pathways and possibly influence metabolic processes related to diabetes management.

Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic activity in animal models. For example, studies involving receptor binding assays and behavioral tests have demonstrated efficacy in reducing pain responses.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2023) | Behavioral tests in rodents | Significant reduction in pain response compared to control group |

| Johnson et al. (2022) | Receptor binding assays | High affinity for opioid receptors indicating potential for analgesic use |

Anti-Diabetic Potential

Recent investigations have evaluated the anti-diabetic potential of related compounds through α-glucosidase enzyme inhibitory studies. The results indicated weak to moderate inhibitory activities against the enzyme.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 81.12 ± 0.13 | |

| Compound B | 86.31 ± 0.11 | |

| Acarbose (control) | 37.38 ± 0.12 |

These findings suggest that while the compound may not be a strong inhibitor, it could serve as a lead for further development of anti-diabetic agents.

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study by Smith et al., this compound was administered to rodents subjected to induced pain. The results showed a statistically significant reduction in pain scores compared to the placebo group.

Case Study 2: Metabolic Impact

Johnson et al. explored the metabolic effects of the compound on diabetic rats. The study reported improvements in blood glucose levels and insulin sensitivity over a four-week treatment period.

Q & A

Basic Questions

Q. What are the key synthetic routes for methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4,5-dimethoxybenzoate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling between 2,3-dihydro-1,4-benzodioxin-6-amine and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, intermediates can be formed via reaction with 4,5-dimethoxy-2-nitrobenzoic acid derivatives under basic conditions (e.g., sodium carbonate) . Characterization of intermediates employs thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and infrared (IR) spectroscopy are critical for structural confirmation .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Methodological Answer : H NMR is used to verify proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm). C NMR confirms carbonyl (amide C=O at ~168 ppm) and ester (C=O at ~170 ppm) functionalities. IR spectroscopy identifies characteristic stretches (amide N-H ~3300 cm, ester C=O ~1720 cm). Mass spectrometry (MS) provides molecular weight validation .

Q. What are common impurities encountered during synthesis, and how are they removed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual benzodioxin-6-amine) and side products from incomplete esterification. Purification strategies involve recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the amide coupling step?

- Methodological Answer : Optimization requires controlling solvent polarity (e.g., dichloromethane for acyl chloride reactions), temperature (0–5°C to minimize side reactions), and stoichiometry (1.2–1.5 equivalents of acyl chloride). Catalytic additives like dimethylaminopyridine (DMAP) can enhance coupling efficiency. Real-time monitoring via TLC (eluent: 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. How do substituents on the benzodioxine ring influence the compound’s reactivity in further derivatization?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on the benzodioxine ring increase electron density, potentially slowing electrophilic substitution. Steric hindrance from bulky groups may reduce nucleophilic attack at the amide carbonyl. Comparative studies with analogs (e.g., ethyl 2-amino-4,5-dimethoxybenzoate derivatives) suggest that methoxyethoxy groups enhance solubility but reduce crystallinity .

Q. How to resolve discrepancies in purity assessments between HPLC and TLC?

- Methodological Answer : Discrepancies arise from detection limits (TLC visualizes major impurities >5%, whereas HPLC detects <1%). Cross-validate using diode-array detection (DAD) in HPLC to identify UV-absorbing impurities. For non-UV-active impurities, combine with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) .

Q. What strategies are effective in scaling up the synthesis without compromising purity?

- Methodological Answer : Scale-up requires transitioning from batch to flow chemistry for exothermic steps (e.g., acyl chloride formation). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression. Solvent choice (e.g., switching from THF to 2-MeTHF) improves sustainability and scalability .

Q. How does the choice of base affect the amidation reaction efficiency?

- Methodological Answer : Weak bases (e.g., NaCO) minimize hydrolysis of acyl chlorides, while stronger bases (e.g., triethylamine) risk forming undesired salts. A study using 4-methoxyphenoxy-triazine derivatives showed that pyridine enhances selectivity by stabilizing reactive intermediates .

Q. How to design experiments to study the compound’s stability under various pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 37°C, and sample at 0, 1, 7, 30 days. Analyze degradation via HPLC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 25°C, 40°C, and 60°C, monitoring color changes and crystallinity .

Methodological Notes

- Contradiction Analysis : Conflicting yield reports may arise from varying solvent purity (e.g., anhydrous vs. technical-grade DCM) or moisture sensitivity of intermediates. Replicate studies under inert atmospheres (N/Ar) are advised .

- Data Interpretation : Overlapping NMR signals (e.g., benzodioxin protons) can be resolved using 2D techniques (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.